molecular formula C11H13NO B13855196 5-Butyl-2-hydroxybenzonitrile CAS No. 52899-63-5

5-Butyl-2-hydroxybenzonitrile

Cat. No.: B13855196
CAS No.: 52899-63-5
M. Wt: 175.23 g/mol
InChI Key: CYURSYQPPHRSMN-UHFFFAOYSA-N
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Description

5-Butyl-2-hydroxybenzonitrile: is an organic compound with the molecular formula C₁₁H₁₃NO . It is a derivative of benzonitrile, characterized by the presence of a butyl group at the fifth position and a hydroxyl group at the second position on the benzene ring. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Butyl-2-hydroxybenzonitrile typically involves the reaction of 2-hydroxybenzonitrile with butyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like dimethylformamide (DMF) at elevated temperatures. The general reaction scheme is as follows:

2-Hydroxybenzonitrile+Butyl BromideThis compound\text{2-Hydroxybenzonitrile} + \text{Butyl Bromide} \rightarrow \text{this compound} 2-Hydroxybenzonitrile+Butyl Bromide→this compound

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, green chemistry approaches, such as the use of ionic liquids as solvents, can be employed to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions: 5-Butyl-2-hydroxybenzonitrile can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The nitrile group can be reduced to form an amine.

    Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

    Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a catalyst can be employed.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used in the presence of a base.

Major Products:

Scientific Research Applications

Chemistry: 5-Butyl-2-hydroxybenzonitrile is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of pharmaceuticals, agrochemicals, and dyes.

Biology: In biological research, this compound can be used to study the effects of nitrile and hydroxyl functional groups on biological systems. It may also be used in the development of bioactive molecules.

Medicine: The compound’s derivatives may exhibit pharmacological activities, making it a potential candidate for drug development. Research into its biological activity can lead to the discovery of new therapeutic agents.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique structure allows for the development of novel materials with specific properties .

Mechanism of Action

The mechanism of action of 5-Butyl-2-hydroxybenzonitrile involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, while the nitrile group can participate in various chemical reactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to specific biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

    2-Hydroxybenzonitrile: Lacks the butyl group, making it less hydrophobic.

    5-Butylbenzonitrile: Lacks the hydroxyl group, reducing its ability to form hydrogen bonds.

    2-Hydroxy-5-methylbenzonitrile: Contains a methyl group instead of a butyl group, affecting its steric and electronic properties.

Uniqueness: 5-Butyl-2-hydroxybenzonitrile is unique due to the presence of both a butyl group and a hydroxyl group on the benzene ring. This combination of functional groups imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .

Properties

CAS No.

52899-63-5

Molecular Formula

C11H13NO

Molecular Weight

175.23 g/mol

IUPAC Name

5-butyl-2-hydroxybenzonitrile

InChI

InChI=1S/C11H13NO/c1-2-3-4-9-5-6-11(13)10(7-9)8-12/h5-7,13H,2-4H2,1H3

InChI Key

CYURSYQPPHRSMN-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=CC(=C(C=C1)O)C#N

Origin of Product

United States

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